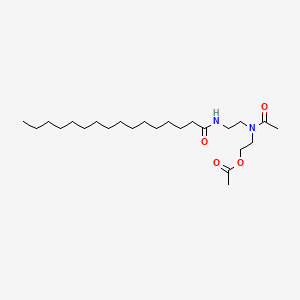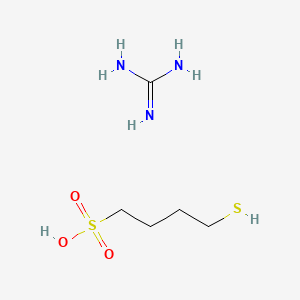
Einecs 282-180-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 282-180-2, also known as ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate, is a chemical compound with the molecular formula C18H21O3P. This compound is primarily used as a photoinitiator in various industrial applications, particularly in the field of polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate can be synthesized through a reaction involving ethyl phenylphosphinate and 2,4,6-trimethylbenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the reagents used.
Scientific Research Applications
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate has several scientific research applications:
Polymer Chemistry: Used as a photoinitiator in the polymerization of monomers to form polymers.
Material Science: Employed in the development of advanced materials with specific properties.
Biological Research: Investigated for its potential use in biological systems as a photoinitiator for controlled release of drugs.
Industrial Applications: Utilized in coatings, adhesives, and inks due to its ability to initiate polymerization upon exposure to light.
Mechanism of Action
The mechanism of action of ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate involves the absorption of light energy, which excites the molecule to a higher energy state. This excited state can then transfer energy to other molecules, initiating a polymerization reaction. The compound primarily targets unsaturated monomers, causing them to form cross-linked polymer networks.
Comparison with Similar Compounds
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate is unique due to its specific photoinitiating properties. Similar compounds include:
Benzoin methyl ether: Another photoinitiator used in polymer chemistry.
Camphorquinone: Commonly used in dental materials as a photoinitiator.
2-Hydroxy-2-methylpropiophenone: Used in UV-curable coatings and inks.
Compared to these compounds, ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate offers distinct advantages in terms of its efficiency and specificity in initiating polymerization reactions.
Properties
CAS No. |
84110-45-2 |
|---|---|
Molecular Formula |
C5H15N3O3S2 |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
guanidine;4-sulfanylbutane-1-sulfonic acid |
InChI |
InChI=1S/C4H10O3S2.CH5N3/c5-9(6,7)4-2-1-3-8;2-1(3)4/h8H,1-4H2,(H,5,6,7);(H5,2,3,4) |
InChI Key |
YGJFICOWGGVBCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)O)CS.C(=N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



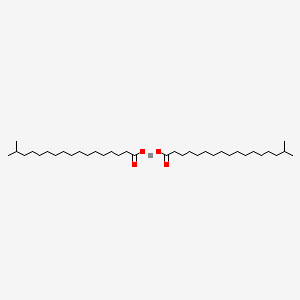
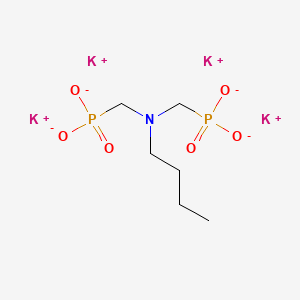
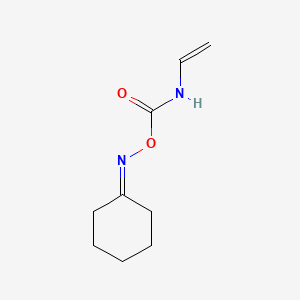
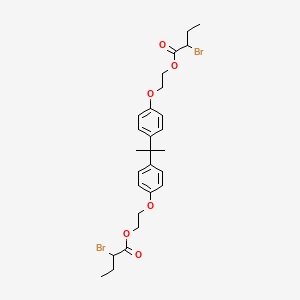
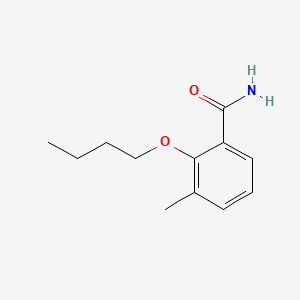
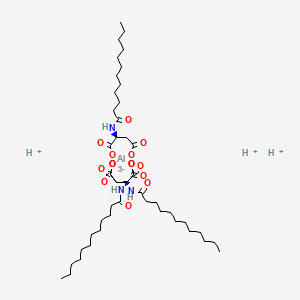
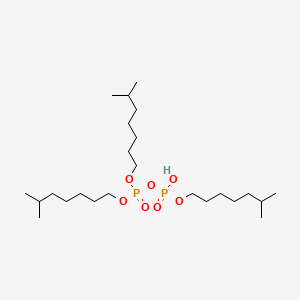
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

